1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring
Preparation Methods
The synthesis of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable triazole precursor. One common method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is performed under mild conditions and provides high yields of the desired product. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional groups and applications.
2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.
Flurothyl: A compound with similar structural features, used in research and as a convulsant. The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7F3N4 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-10-2-4(1-9)11-12/h2H,1,3,9H2 |
InChI Key |
DHGHPOINKLITAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1CN)CC(F)(F)F |
Origin of Product |
United States |
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